Structural Differentiation: 2-Ethoxy vs. Unsubstituted Phenyl Urea on the Imidazolyl-Piperidine Scaffold
The target compound incorporates a 2-ethoxyphenyl urea group, which distinguishes it from the simpler N-phenyl analog (CAS not available). In the Merck imidazolyl methyl piperidine T-type calcium channel antagonist patent class, the nature of the aryl urea substituent is a critical determinant of potency and subtype selectivity [1]. While direct head-to-head data for this specific pair is not publicly available, class-level SAR from the patent family demonstrates that even minor changes to the aryl group (e.g., methoxy vs. ethoxy substitution position and identity) lead to measurable differences in T-type calcium channel blockade [1]. The 2-ethoxy substitution is expected to increase lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8 relative to unsubstituted phenyl) and alter hydrogen-bonding capacity of the urea NH, which may translate to differential binding kinetics at the channel's voltage-sensing domain.
| Evidence Dimension | Structural and predicted physicochemical differentiation: 2-ethoxyphenyl vs. unsubstituted phenyl urea |
|---|---|
| Target Compound Data | Contains 2-ethoxyphenyl urea; molecular weight 328.4 g/mol; H-bond acceptors: 4; H-bond donors: 1 |
| Comparator Or Baseline | 4-((1H-imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide (unsubstituted phenyl urea analog); molecular weight ~284.3 g/mol; H-bond acceptors: 3; H-bond donors: 1 |
| Quantified Difference | Predicted ΔLogP: +0.5 to +0.8 (target more lipophilic); molecular weight difference: +44.1 g/mol; H-bond acceptor count difference: +1. Quantitative activity data unavailable. |
| Conditions | In silico property prediction based on structural comparison; no direct comparative biological assay data identified. |
Why This Matters
The 2-ethoxy substitution increases lipophilicity and hydrogen-bond acceptor count relative to the unsubstituted phenyl analog, which predictably alters membrane permeability and target binding interactions—critical considerations when selecting compounds for cell-based screening or in vivo pharmacology studies where bioavailability is a key parameter.
- [1] Lindsley, C.W.; Shipe, W.D. Imidazolyl methyl piperidine T-type calcium channel antagonists. PCT Int. Appl. WO2013148640A1, October 3, 2013. Assigned to Merck Sharp & Dohme Corp. View Source
